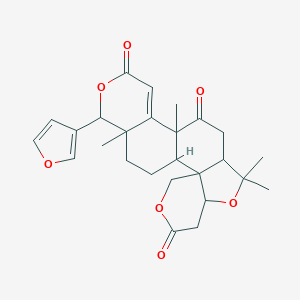

Desoxylimonin

Descripción general

Descripción

La desoxilimonina es un compuesto triterpenoide natural que se encuentra principalmente en las semillas de pomelo. Es conocida por sus actividades antiproliferativas contra las células cancerosas y ha mostrado potencial en diversas aplicaciones medicinales . La desoxilimonina es un derivado de la limonina, otro limonoide bien conocido, y comparte muchas de sus propiedades beneficiosas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Una ruta sintética práctica para la desoxilimonina implica una serie de pasos para convertir la limonina en sus derivados amino correspondientes. Este proceso suele incluir el uso de la reacción de Mitsunobu para lograr el cierre del anillo . La ruta sintética consta de cinco pasos y se ha aplicado con éxito para producir diversos derivados de la desoxilimonina .

Métodos de Producción Industrial

La producción industrial de la desoxilimonina se basa principalmente en la extracción de fuentes naturales, como las semillas de pomelo. El compuesto se purifica y procesa para diversas aplicaciones. El proceso de extracción implica la extracción con disolvente seguida de purificación cromatográfica para obtener desoxilimonina de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La desoxilimonina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La desoxilimonina se puede oxidar para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la desoxilimonina en sus formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las sustituciones del grupo amino a menudo implican reactivos como las aminas terciarias.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados amino de la desoxilimonina, que han mostrado actividades antiinflamatorias y analgésicas mejoradas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Desoxylimonin has been studied for several biological activities:

- Analgesic Effects : Research indicates that this compound possesses analgesic properties, although its efficacy is reported to be lower than that of its parent compound, limonin. This suggests that structural modifications can impact the pharmacological activity of limonoids .

- Anti-inflammatory Activity : Similar to other citrus limonoids, this compound exhibits anti-inflammatory properties. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

- Antimicrobial Potential : Studies have shown that this compound and its derivatives can exhibit antimicrobial effects, making them candidates for further exploration in treating infections .

Synthetic Modifications and Derivatives

The structural complexity of this compound allows for various synthetic modifications that can enhance its biological activity. Recent research has focused on:

- Synthesis of Derivatives : Utilizing this compound as a starting material, researchers have synthesized numerous derivatives to explore their pharmacological profiles. For instance, modifications in the A-ring and B-ring have led to compounds with improved anticancer properties .

- Scaffold Diversity : this compound serves as a scaffold for creating a library of compounds with diverse ring systems. This approach has resulted in the identification of new compounds with significant anticancer activity against various cell lines .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings indicated that certain modifications enhanced the compounds' ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Research : In another study, this compound demonstrated significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests its potential application in treating chronic inflammatory conditions .

Data Table: Biological Activities of this compound

Mecanismo De Acción

La desoxilimonina ejerce sus efectos inhibiendo la síntesis de ADN y ARN, lo que se logra bloqueando las enzimas bacterianas como las desoxirribonucleasas y las ribonucleasas . Este mecanismo es particularmente efectivo en las células cancerosas, lo que lleva a la reducción de su proliferación y, en última instancia, a la muerte celular.

Comparación Con Compuestos Similares

Compuestos Similares

Limonina: Un compuesto estrechamente relacionado con propiedades antiinflamatorias y analgésicas similares.

Nomilina: Otro limonoide con potenciales efectos anticancerígenos y antiinflamatorios.

Obacunona: Conocida por sus actividades anticancerígenas y antiinflamatorias.

Unicidad de la Desoxilimonina

La desoxilimonina destaca por su mayor solubilidad y sus mejores propiedades farmacológicas en comparación con la limonina. Sus derivados han mostrado actividades antiinflamatorias y analgésicas superiores, lo que la convierte en un compuesto más potente para aplicaciones medicinales .

Actividad Biológica

Desoxylimonin, a derivative of limonin, is a limonoid compound primarily found in citrus fruits. It has garnered attention due to its potential biological activities, including analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its molecular structure and properties that influence its biological activity:

- Chemical Name : this compound

- CAS Number : 989-23-1

- Molecular Weight : 454 g/mol

- pKa : >8

- Log P : 2.34

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits analgesic and anti-inflammatory activities, although it is less potent than its parent compound, limonin. The presence of the epoxy group in the limonin structure is crucial for these activities. Studies have shown that modifications to this structure can significantly reduce efficacy.

- Case Study : A comparative study demonstrated that this compound had lower analgesic effects in animal models compared to limonin, suggesting that structural integrity is vital for maintaining activity .

2. Antioxidant Activity

This compound also displays antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | 250 µM |

| Limonin | 150 µM |

This table illustrates that while this compound has antioxidant properties, limonin remains more effective .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain bacteria and fungi. However, detailed investigations are required to confirm these effects and determine the mechanisms involved.

- Research Finding : In vitro studies indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, but further research is necessary to establish clinical relevance .

The mechanisms through which this compound exerts its biological effects are not fully understood but are thought to involve modulation of inflammatory pathways and oxidative stress responses:

- Inflammatory Pathway Modulation : this compound may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, similar to limonin .

- Oxidative Stress Reduction : By scavenging free radicals, this compound contributes to cellular protection against oxidative damage.

Comparative Analysis with Limonin

This compound's biological activities can be contrasted with those of limonin to highlight its potential and limitations:

| Activity | This compound | Limonin |

|---|---|---|

| Analgesic Effect | Moderate | Strong |

| Anti-inflammatory Effect | Moderate | Strong |

| Antioxidant Activity | Moderate | Strong |

| Antimicrobial Activity | Moderate | Variable |

This comparison underscores the importance of structural components in determining the efficacy of these compounds .

Propiedades

IUPAC Name |

18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTATOGBENCRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912999 | |

| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoxylimonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

989-23-1 | |

| Record name | Deoxylimonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOXYLIMONIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

323 - 325 °C | |

| Record name | Desoxylimonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.